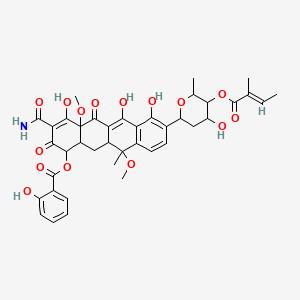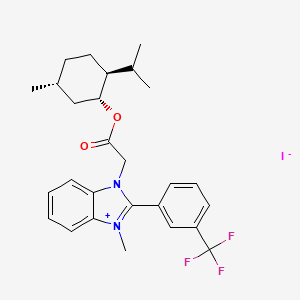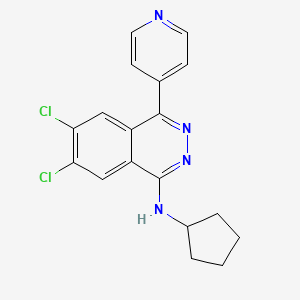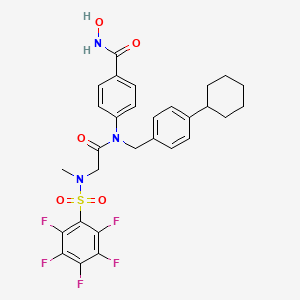
S(+)-MDO-NPA HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S(+)-MDO-NPA HCl is an orally active inhibitor of dopamine, selective for rat limbic system.
Aplicaciones Científicas De Investigación
1. Neuropharmacology and Dopamine Receptor Interaction
S(+)-MDO-NPA HCl has been investigated for its interaction with dopamine receptors, particularly in the limbic system of the brain. In a study by Campbell et al. (1987), S(+)-MDO-NPA was found to inhibit behavioral arousal induced by dopamine in the rat nucleus accumbens, suggesting selective antagonism of dopamine receptors in the limbic forebrain. This compound was also noted to be orally active and longer-acting than its analogues (Campbell et al., 1987).
2. Metabolic Studies
Research on the metabolism of S(+)-MDO-NPA HCl has been conducted. Binger (1990) described a liquid chromatographic method for determining 10,11-methylenedioxy-N-n-propylnoraporphine (MDO-NPA) and its metabolites in cultures, providing insights into its biotransformation (Binger, 1990).
3. Behavioral Effects
Another study by Campbell et al. (1982) explored the behavioral effects of S(+)-MDO-NPA, finding it to be a long-acting, orally effective prodrug with agonistic and antagonistic interactions with central dopamine-mediated systems (Campbell et al., 1982).
Propiedades
Número CAS |
113678-73-2 |
|---|---|
Nombre del producto |
S(+)-MDO-NPA HCl |
Fórmula molecular |
C20H22ClNO2 |
Peso molecular |
343.851 |
Nombre IUPAC |
S(+)-Methylenedioxy-N-propylnoraporphine Hydrochloride |
InChI |
InChI=1S/C20H21NO2.ClH/c1-2-8-21-9-7-14-11-17-20(23-12-22-17)19-15-6-4-3-5-13(15)10-16(21)18(14)19;/h3-6,11,16H,2,7-10,12H2,1H3;1H/t16-;/m0./s1 |
Clave InChI |
UKUPWPFLDMXNBA-NTISSMGPSA-N |
SMILES |
[H][C@@]1(CC2=C3C=CC=C2)N(CCC)CCC4=C1C3=C(OCO5)C5=C4.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
S(+)-MDO-NPA HCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B610810.png)
![(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide](/img/structure/B610811.png)
![1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea](/img/structure/B610812.png)

![2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide](/img/structure/B610819.png)

![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)